AMG 925 is a potent, orally bioavailable dual kinase inhibitor targeting FLT3 and CDK4 with IC50 values of 2 nM and 3 nM, respectively[1]. In laboratory workflows, it is utilized as a highly selective probe for acute myeloid leukemia (AML) models, particularly where resistance to first-generation FLT3 inhibitors is a confounding factor. For assay preparation, the compound exhibits a standard solubility profile of 10 mM in anhydrous DMSO, requiring standard sonication or mild warming (37 °C) to ensure complete dissolution for high-concentration stock solutions [1]. Its defined dual-inhibition mechanism makes it a critical procurement choice for multiplexed kinase assays and xenograft models requiring simultaneous suppression of FLT3-mediated STAT5 phosphorylation and CDK4-mediated retinoblastoma (Rb) protein phosphorylation.
Substituting AMG 925 with standard FLT3 inhibitors (such as sorafenib or quizartinib) or dedicated CDK4/6 inhibitors (such as palbociclib) fundamentally alters experimental outcomes in resistance modeling [1]. While single-target FLT3 inhibitors rapidly induce secondary kinase domain mutations (e.g., D835Y and F691I) during prolonged exposure, the integrated CDK4-inhibitory activity of AMG 925 actively suppresses the emergence of these resistance clones [1]. Furthermore, unlike palbociclib, which primarily induces G1 cell cycle arrest, AMG 925 actively drives apoptosis in FLT3-ITD mutant cell lines. Consequently, utilizing a generic in-class substitute or attempting to co-formulate separate FLT3 and CDK4 inhibitors introduces significant pharmacokinetic and target-engagement variability, making AMG 925 indispensable for reproducible resistance-evasion assays.
In prolonged clonal selection assays, AMG 925 fundamentally alters the resistance trajectory by preventing the emergence of secondary FLT3 kinase domain mutations [1]. In direct head-to-head comparisons, selection with the standard FLT3 inhibitor sorafenib rapidly led to the appearance of known resistance mutations (such as D835Y/V) within 6 weeks. Conversely, after more than 8 months of continuous selection with AMG 925, no new FLT3 mutations were isolated[1].
| Evidence Dimension | Time to emergence of secondary FLT3 mutations |
| Target Compound Data | >8 months (no new mutations isolated) |
| Comparator Or Baseline | Sorafenib (mutations emerged within 6 weeks) |
| Quantified Difference | Complete suppression of mutational resistance vs. rapid onset (<6 weeks) |
| Conditions | Prolonged clonal selection in MOLM13 and MV4-11 AML cell lines |
Procurement of AMG 925 is critical for establishing long-term in vitro and in vivo leukemia models without the confounding variable of rapid mutational resistance.
AMG 925 maintains high potency against FLT3 mutant strains that exhibit profound cross-resistance to conventional inhibitors [1]. In cellular proliferation assays utilizing FLT3-ITD/F691I mutant cells, the IC50 shift for AMG 925 was strictly limited to a 10-fold increase compared to the baseline FLT3-ITD strain. In contrast, the comparators quizartinib (AC220) and sorafenib exhibited massive resistance shifts of 163-fold and 69-fold, respectively [1].
| Evidence Dimension | Fold-shift in IC50 (FLT3-ITD vs. FLT3-ITD/F691I mutant) |
| Target Compound Data | 10-fold increase in IC50 |
| Comparator Or Baseline | Quizartinib (163-fold increase) and Sorafenib (69-fold increase) |
| Quantified Difference | 6.9x to 16.3x lower resistance shift compared to standard FLT3 inhibitors |
| Conditions | Cellular proliferation assay comparing FLT3-ITD vs. FLT3-ITD/F691I mutant cell lines |
Buyers requiring a reliable inhibitor for refractory AML screening panels must select AMG 925 to bypass the severe efficacy drop-offs seen with quizartinib and sorafenib.
The dual-action profile of AMG 925 provides a distinct phenotypic advantage over single-target CDK4/6 inhibitors [1]. While palbociclib (a standard CDK4/6 inhibitor) merely arrests Rb-positive tumor cells in the G1 phase of the cell cycle, AMG 925 actively induces apoptosis in FLT3-ITD and FLT3-ITD/D835Y mutant AML cell lines [1]. This demonstrates that AMG 925 acts as a cytotoxic agent rather than purely cytostatic in these specific models.
| Evidence Dimension | Cellular phenotypic response in FLT3-ITD AML cells |
| Target Compound Data | Induction of apoptosis |
| Comparator Or Baseline | Palbociclib (induces G1 cell cycle arrest without apoptosis) |
| Quantified Difference | Cytotoxic (apoptotic) vs. Cytostatic (G1 arrest) response |
| Conditions | MOLM13 and MOLM13 (FLT3-ITD, D835Y) cell lines treated at 1 μM for 48 hours |
For researchers requiring definitive cell death rather than mere growth suspension in leukemia models, AMG 925 is the necessary procurement choice over standard CDK4 inhibitors.
Due to its ability to inhibit FLT3 mutants (e.g., D835Y and F691I) that are highly cross-resistant to sorafenib and quizartinib, AMG 925 is the optimal compound for establishing and treating refractory acute myeloid leukemia (AML) xenograft models[1]. Its oral bioavailability and dual-inhibition mechanism ensure robust in vivo suppression of both pSTAT5 and pRb without the rapid onset of mutational resistance.
Because AMG 925 actively suppresses the emergence of secondary kinase domain mutations over extended periods (>8 months), it is highly recommended for long-term clonal selection studies [1]. Researchers can utilize this compound to study non-mutational resistance mechanisms (such as FLT3 protein upregulation) without the rapid mutational interference seen with first-generation inhibitors.
In assay development requiring simultaneous suppression of FLT3 and CDK4 pathways, AMG 925 eliminates the need to co-formulate two separate drugs (e.g., quizartinib and palbociclib) [2]. This single-molecule approach drastically reduces pharmacokinetic variability, solubility mismatches, and formulation complexities in high-throughput screening environments.